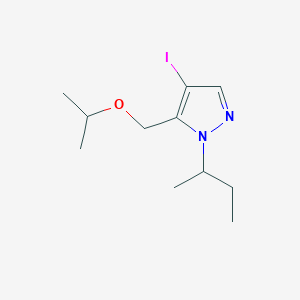
4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide, also known as DCPI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DCPI belongs to the isothiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In Alzheimer's disease research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to be toxic to neurons. In Parkinson's disease research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide in lab experiments is its high potency and selectivity. 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of using 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the effects of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide involves the reaction of 4-chloroaniline with thionyl chloride to form 4-chlorobenzene sulfonamide. This compound is then reacted with potassium thioacetate to form 4-chlorobenzene isothiocyanate. Finally, the reaction of 4,5-dichloro-1,2-dithiol-3-one with 4-chlorobenzene isothiocyanate yields 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide. The overall yield of this process is around 40%, and the purity of the final product can be increased through recrystallization.
Applications De Recherche Scientifique
4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
4,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2OS/c11-5-1-3-6(4-2-5)14-10(16)8-7(12)9(13)17-15-8/h1-4H,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJDCAOSRIVIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NSC(=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)


![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)


![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)
![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)

![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)